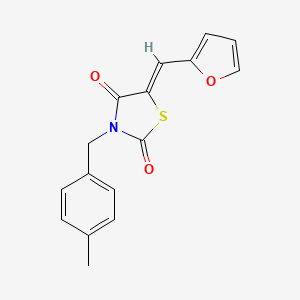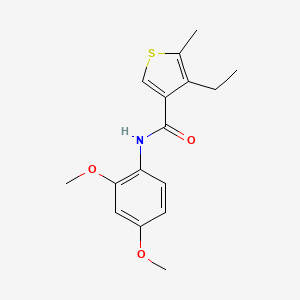![molecular formula C16H19N3O B4711954 N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4711954.png)
N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a urea derivative that is commonly used as a polar aprotic solvent in various chemical reactions. In
Mécanisme D'action
N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea acts as a polar aprotic solvent by stabilizing the transition state of the reaction through hydrogen bonding and dipole-dipole interactions. It has a high dielectric constant and low nucleophilicity, which makes it an ideal solvent for polar reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it does not have any significant toxic effects on cells and tissues. It has been found to be biocompatible and can be used in biological assays.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea as a solvent in lab experiments include its high solubility, low toxicity, and stability. It is also less hygroscopic compared to other polar aprotic solvents. However, this compound has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research on N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea. One area of interest is the development of new synthetic methods using this compound as a solvent. Another area of research is the investigation of its potential applications in the field of biotechnology. This compound has also been proposed as a potential electrolyte for lithium-ion batteries due to its high conductivity and stability. Further research is needed to explore these potential applications and to optimize the properties of this compound for specific uses.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific research community due to its potential applications as a polar aprotic solvent. Its high solubility, low toxicity, and stability make it an ideal solvent for various chemical reactions. Further research is needed to explore its potential applications in different fields and to optimize its properties for specific uses.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been extensively used as a polar aprotic solvent in various chemical reactions, including nucleophilic substitutions, condensation reactions, and cross-coupling reactions. It has also been used as a solvent for the synthesis of peptides, oligonucleotides, and other biologically active compounds. This compound has been found to be a superior solvent compared to other polar aprotic solvents such as DMF and DMSO due to its lower toxicity and higher stability.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-7-6-9-14(12(11)2)19-16(20)18-13(3)15-8-4-5-10-17-15/h4-10,13H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJESRVVABIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4711877.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B4711881.png)
![2,4-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4711890.png)
![8-[(4-chloro-2-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4711917.png)

![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4711931.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4711939.png)


![2,4-dichloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4711947.png)
![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4711961.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4711965.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4711970.png)